LC-MS/MS MRM Transition Specificity: Ranolazine-D8 (+8 Da) vs. Unlabeled Ranolazine in Human Plasma
In a validated LC-MS/MS method for human plasma, Ranolazine-D8 (employed as the internal standard) was monitored via the MRM transition m/z 448.30 → 285.20, whereas unlabeled ranolazine (the analyte) was monitored via m/z 428.20 → 279.50 [1]. This +20.1 Da difference in precursor ion mass and +5.7 Da difference in product ion mass ensures complete baseline mass spectrometric resolution, eliminating any potential for isotopic cross-talk or signal interference [1].
| Evidence Dimension | Mass spectrometric differentiation (precursor → product ion MRM transition) |
|---|---|
| Target Compound Data | m/z 448.30 → 285.20 (Ranolazine-D8 as internal standard) |
| Comparator Or Baseline | m/z 428.20 → 279.50 (unlabeled ranolazine as analyte) |
| Quantified Difference | +20.1 Da precursor mass; +5.7 Da product mass |
| Conditions | LC-MS/MS with turbo ionspray positive mode; Peerless Cyano column (33 × 4.6 mm, 3 μm); isocratic methanol-water (65:35 v/v) with 1.0% formic acid at 1.0 mL/min; triple quadrupole mass spectrometer |
Why This Matters
This quantitative mass differentiation confirms that Ranolazine-D8 and unlabeled ranolazine are fully resolvable by MS/MS, a prerequisite for accurate internal standard-based quantitation and a specification that alternative labels (e.g., +3 Da, +5 Da) may not guarantee against matrix-derived interferences.
- [1] Bhaumik U, Ghosh A, Sarkar AK, et al. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. J Pharm Biomed Anal. 2008;48(5):1404-1410. View Source
